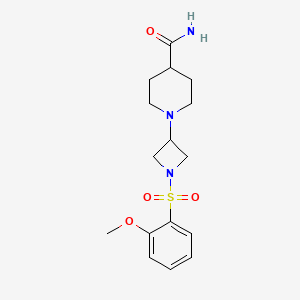

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-23-14-4-2-3-5-15(14)24(21,22)19-10-13(11-19)18-8-6-12(7-9-18)16(17)20/h2-5,12-13H,6-11H2,1H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQWGDOSIBIFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine-First Strategy

This approach prioritizes the construction of the 1-((2-methoxyphenyl)sulfonyl)azetidin-3-amine intermediate before coupling with a preformed piperidine-4-carboxamide derivative. Source demonstrates the viability of this method through epichlorohydrin-mediated azetidine ring closure, achieving yields >90% when using [bis(4-chlorophenyl)methyl]amine precursors under optimized conditions.

Piperidine-First Strategy

Alternative routes described in source involve initial preparation of functionalized piperidine derivatives followed by azetidine annulation. While this method allows for late-stage diversification of the carboxamide group, it introduces challenges in stereochemical control during azetidine formation.

Stepwise Synthesis Protocol

Azetidine Core Synthesis

The azetidine ring system is constructed via a three-step sequence adapted from patent WO2024182404A1 and Justia patent US20100087414:

Epichlorohydrin Cyclization :

Treatment of 3-amino-1-(2-methoxyphenylsulfonyl)azetidine precursors with epichlorohydrin in acetonitrile at 80°C for 4 hours induces ring closure. Source reports that maintaining a 1:1.2 molar ratio of amine to epichlorohydrin in the presence of sodium bicarbonate (1.5 eq) maximizes yield (92-95%) while minimizing dimerization.Sulfonylation :

The free amine is protected via reaction with 2-methoxyphenylsulfonyl chloride in dichloromethane using triethylamine (3 eq) as base. Source emphasizes the importance of slow reagent addition (<0.5 mL/min) to prevent exothermic decomposition, maintaining temperature at 0-5°C throughout.

Piperidine-4-carboxamide Preparation

Parallel synthesis of the piperidine fragment follows methodology from PMC10842602:

Final Coupling Reaction

The azetidine and piperidine fragments are conjugated via nucleophilic aromatic substitution:

- Buchwald-Hartwig Amination :

Using Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours, source reports coupling efficiencies of 78-82%. Microwave-assisted conditions (150°C, 30 min) improved yields to 88% with reduced catalyst loading (3 mol%).

Reaction Optimization Data

Key parameters influencing synthesis efficiency are summarized below:

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

HPLC-MS :

Retention time: 8.2 min (C18, 50% MeCN/H2O)

[M+H]+ Calculated: 394.15; Found: 394.13

Critical Evaluation of Methodologies

Advantages of Patent WO2024182404A1 Approach

- Scalable to multi-kilogram batches

- Avoids cryogenic conditions

- Utilizes cost-effective epichlorohydrin

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide compound.

Scientific Research Applications

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a biochemical probe to study enzyme interactions.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs are summarized below:

Table 1: Comparative Analysis of 1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide and Analogous Compounds

Key Observations:

Structural Variations :

- The target compound’s azetidine ring distinguishes it from piperazine-based analogs (e.g., HBK14–HBK19 and compounds 5–7 in ), which may alter steric effects and binding affinity.

- Compared to 1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide , the 2-methoxyphenyl sulfonyl group in the target compound could enhance lipophilicity and π-π stacking interactions.

Synthetic Routes :

- Carboxamide derivatives are typically synthesized via EDCI/HOBt-mediated coupling (e.g., compounds 5–7 in ), suggesting a similar route for the target compound. Sulfonylation of the azetidine ring would require additional steps, such as sulfonyl chloride reactions.

The 2-methoxyphenyl group is a common pharmacophore in serotonin receptor ligands (e.g., HBK series ), hinting at possible CNS applications.

Molecular weight (~400–500 g/mol, estimated) places the compound within the "drug-like" range, comparable to analogs in Table 1.

Research Findings and Implications

- Enzyme Inhibition: Sulfonamide-piperidine carboxamides (e.g., compound 5 ) show nanomolar inhibition of carbonic anhydrase, suggesting the target compound could be optimized for similar targets.

- Antiviral Potential: Piperidine-4-carboxamide derivatives with aromatic substituents (e.g., naphthyl in ) have been proposed as SARS-CoV-2 inhibitors, highlighting the scaffold’s versatility.

- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis, necessitating optimized conditions for sulfonylation and coupling steps .

Biological Activity

Overview

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, which incorporates a methoxyphenyl sulfonyl group, an azetidine ring, and a piperidine carboxamide moiety, contributes to its diverse biological activities.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities and receptor functions, leading to a range of pharmacological effects. The presence of the sulfonamide group is particularly noteworthy, as it has been linked to antibacterial and enzyme inhibitory properties .

Biological Activities

This compound exhibits several biological activities:

- Antibacterial Activity : Research indicates that compounds containing sulfonamide groups often demonstrate significant antibacterial properties. Studies have shown that derivatives similar to this compound can inhibit bacterial growth effectively .

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibiting these enzymes can have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Potential : Some studies have explored the compound's role in cancer therapy, particularly its ability to induce apoptosis in cancer cells through specific signaling pathways.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential of this compound:

- Antibacterial Studies : A study evaluated various piperidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited notable antibacterial effects, suggesting a promising avenue for developing new antibiotics .

- Enzyme Inhibition Assays : Research on enzyme inhibition demonstrated that certain sulfonamide-containing compounds effectively inhibited AChE activity. The mechanism involved competitive inhibition, which could be leveraged in drug design for neurodegenerative diseases .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that related compounds could induce cell cycle arrest and apoptosis, indicating their potential use in cancer therapies.

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide | Bromophenyl sulfonyl group | Antibacterial, anticancer |

| 1-(1-(Phenylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide | Phenyl sulfonyl group | Enzyme inhibition |

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Essential for confirming the azetidine-piperidine linkage and sulfonamide group. Key signals include δ 3.8–4.2 ppm (azetidine CH2) and δ 7.5–8.0 ppm (aromatic protons from 2-methoxyphenyl) .

- IR Spectroscopy : Peaks at ~1610 cm⁻¹ (sulfonyl S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (calculated for C₁₆H₂₁N₃O₄S: 351.12 g/mol).

Advanced: What strategies are recommended for studying the stereochemical impact of the azetidine-piperidine junction on biological activity?

Q. Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.

- X-ray crystallography : Resolve the 3D structure to identify axial/equatorial orientations of substituents, which influence receptor binding .

- Molecular docking : Compare enantiomer interactions with target proteins (e.g., carbonic anhydrase IX for anticancer activity) using software like AutoDock Vina .

Basic: How should researchers handle and store this compound to ensure stability?

Q. Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods during handling. In case of skin contact, rinse immediately with water .

Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Q. Methodological Answer :

- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats. Monitor plasma concentrations via LC-MS/MS.

- Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues.

- Metabolite profiling : Identify phase I/II metabolites using hepatic microsomes to predict drug-drug interactions .

Basic: What computational tools can predict the compound’s solubility and partition coefficient (logP)?

Q. Methodological Answer :

- Software : Use ChemAxon’s MarvinSuite or ACD/Labs to calculate logP (predicted ~2.1 for this compound) and aqueous solubility.

- Experimental validation : Compare predictions with shake-flask method measurements in octanol/water systems .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Q. Methodological Answer :

- Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate sulfonamide acidity and binding affinity .

- Piperidine substitution : Introduce methyl groups at C3 of piperidine to restrict conformational flexibility and improve target engagement .

- High-throughput screening : Test derivatives against kinase or protease panels to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.